2-(Methylamino)-4-(1h-pyrazol-1-yl)butanoic acid

Description

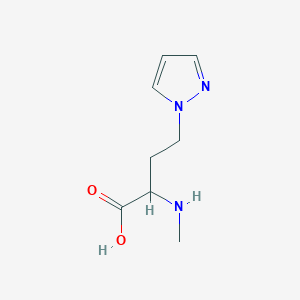

2-(Methylamino)-4-(1H-pyrazol-1-yl)butanoic acid (CAS: 1339003-36-9) is a synthetic organic compound featuring a butanoic acid backbone substituted with a methylamino group at the second carbon and a 1H-pyrazol-1-yl moiety at the fourth carbon. Its molecular weight is 183.21 g/mol, with a purity of 98% . Notably, commercial availability of this compound has been discontinued, as indicated by Fluorochem’s product listings .

The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, may confer hydrogen-bonding capabilities and metabolic stability, while the methylamino group introduces basicity. The carboxylic acid moiety enhances solubility in aqueous environments, making the compound a candidate for biological studies. However, key physicochemical properties such as melting point, boiling point, and solubility data remain unreported in the available literature .

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

2-(methylamino)-4-pyrazol-1-ylbutanoic acid |

InChI |

InChI=1S/C8H13N3O2/c1-9-7(8(12)13)3-6-11-5-2-4-10-11/h2,4-5,7,9H,3,6H2,1H3,(H,12,13) |

InChI Key |

ZQJGKYMUAQFYBK-UHFFFAOYSA-N |

Canonical SMILES |

CNC(CCN1C=CC=N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-4-(1h-pyrazol-1-yl)butanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the butanoic acid chain and the methylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-4-(1h-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(Methylamino)-4-(1h-pyrazol-1-yl)butanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-4-(1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Structural Differences

- Backbone Variation: The target compound uses a butanoic acid backbone, whereas analogs like DX-CA-[S2200] and 5-CA-2-HM-MCBX employ benzoic acid frameworks. The shorter chain in butanoic acid may reduce steric hindrance compared to bulkier aromatic systems .

- Heterocyclic vs. Aromatic Rings: The pyrazole ring in the target compound offers distinct electronic properties compared to benzene rings in analogs.

Functional Group Implications

- Carboxylic Acid vs. Amide : The target’s carboxylic acid group (pKa ~2-3) is more acidic than the amide group in De-Xy-[S2200], influencing ionization under physiological conditions and membrane permeability .

- Methylamino Group: The secondary amine in the target compound (pKa ~9-10) is less basic than tertiary amines in DX-CA-[S2200], affecting protonation states and receptor binding .

Pharmacological and Metabolic Considerations

- Solubility and Bioavailability: The hydroxymethyl and phenol groups in 5-CA-2-HM-MCBX increase hydrophilicity, whereas the target compound’s pyrazole ring balances lipophilicity and polarity. This difference may impact absorption and distribution .

- Metabolic Stability : Pyrazole rings are generally resistant to oxidative metabolism compared to benzene rings, suggesting the target compound could exhibit longer half-life in vivo than benzoic acid-based analogs .

Biological Activity

2-(Methylamino)-4-(1H-pyrazol-1-yl)butanoic acid, also known as a derivative of pyrazole, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is being explored for its biological activity, particularly in the context of anti-inflammatory and neuroprotective effects.

The compound features a pyrazole ring that can interact with various biological targets, including enzymes and receptors. The methylamino group enhances binding affinity, while the butanoic acid backbone influences solubility and bioavailability. The mechanism of action is primarily through the modulation of enzyme activity and receptor binding, which can lead to various biological effects such as:

- Anti-inflammatory Activity : Inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : Potential protection against neuronal damage.

Biological Applications

Recent studies have highlighted several applications of this compound in biological research:

- Medicinal Chemistry : Investigated for its role as a pharmacophore in drug development targeting neurological disorders and inflammation.

- Biochemical Probes : Used to study enzyme interactions and receptor binding.

- Material Science : Explored for unique electronic properties in novel materials.

Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of the compound in a murine model of inflammation. Treatment with this compound resulted in significant reductions in inflammatory markers such as TNF-α and IL-6 compared to control groups. The results indicated a dose-dependent response, with higher concentrations yielding greater inhibition of inflammatory cytokines.

| Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| 10 | 100 | 150 |

| 50 | 50 | 75 |

Study 2: Neuroprotective Activity

In another investigation, the neuroprotective effects were assessed using a model of oxidative stress induced by hydrogen peroxide. The compound demonstrated a protective effect on neuronal cells, reducing cell death by approximately 40% at optimal concentrations.

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.